molecular formula C12H17N B11915349 2,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline

2,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11915349
M. Wt: 175.27 g/mol
InChI Key: HXQRWDSVQPKXGJ-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family It is characterized by a tetrahydroquinoline core with three methyl groups attached at positions 2, 5, and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones or aldehydes in the presence of acid catalysts. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired tetrahydroquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the tetrahydroquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 2,5,7-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological processes. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of oxidative stress and modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Uniqueness

2,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,5,7-trimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-8-6-9(2)11-5-4-10(3)13-12(11)7-8/h6-7,10,13H,4-5H2,1-3H3

InChI Key

HXQRWDSVQPKXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C=C(C=C2N1)C)C

Origin of Product

United States

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